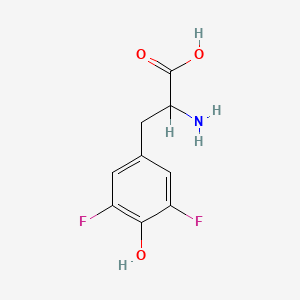

3,5-Difluorotyrosine

Description

Context of Unnatural Amino Acids in Protein Science

The 20 canonical amino acids encoded by the universal genetic code form the fundamental basis of protein structure and function. However, the field of protein science has been revolutionized by the ability to incorporate unnatural amino acids (UAAs) or non-canonical amino acids (ncAAs) into proteins. rsc.orgpreprints.org These synthetic amino acids, which are not among the 20 naturally encoded, expand the chemical diversity available to protein engineers. rsc.org The introduction of UAAs allows for the creation of proteins with novel or enhanced properties, such as increased stability, altered enzymatic activity, and unique spectroscopic tags. rsc.orgresearchgate.net

Several methods have been developed to incorporate UAAs into proteins, both in vitro and in vivo. eurekaselect.com A widely used in vivo method is the suppression of a stop codon, typically the amber codon (UAG). interesjournals.orgfrontiersin.org This technique involves an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. frontiersin.orgfrontiersin.org The aaRS is designed to specifically recognize the UAA and charge the corresponding tRNA, which then delivers the UAA to the ribosome in response to the amber codon, enabling its site-specific insertion into a growing polypeptide chain. interesjournals.orgfrontiersin.org Other methods include selective pressure incorporation in auxotrophic strains, where an organism deficient in producing a specific natural amino acid is supplied with a structurally similar UAA, and cell-free protein synthesis systems, which offer great flexibility in manipulating translational components. preprints.orgfrontiersin.orgbitesizebio.com

The applications of UAAs are vast and have significantly impacted our understanding of biological processes. bitesizebio.commdpi.com They can be equipped with bio-orthogonal chemical handles (like azides or alkynes) for specific labeling, fluorescent groups for imaging, photo-crosslinkers to trap protein-protein interactions, or spectroscopic probes to study protein conformation and dynamics. interesjournals.orgumk.pl This expansion of the genetic alphabet provides powerful tools for basic research and the development of new therapeutics and biomaterials. frontiersin.orgacs.org

Rationale for Fluorine Substitution in Tyrosine Analogues

The substitution of fluorine in tyrosine analogues is particularly advantageous for several reasons:

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the adjacent phenolic hydroxyl group in tyrosine. mdpi.com This alteration can influence hydrogen bonding capabilities and electrostatic interactions within a protein or at a protein-ligand interface. mdpi.com

Enhanced Protein Stability: Fluorinated amino acids are generally more hydrophobic than their non-fluorinated counterparts. nih.gov Incorporating them into the hydrophobic core of a protein can increase the buried hydrophobic surface area, leading to enhanced thermodynamic stability against thermal and chemical denaturation. researchgate.netpnas.org

Probing with ¹⁹F NMR: The stable isotope of fluorine, ¹⁹F, has a nuclear spin of ½, a high gyromagnetic ratio, and 100% natural abundance. ucla.eduresearchgate.net Crucially, fluorine is virtually absent from biological systems. ucla.edumdpi.com These features make ¹⁹F an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.edu By incorporating a fluorinated tyrosine analogue like 3,5-Difluorotyrosine into a protein, researchers can use ¹⁹F NMR to obtain high-resolution structural and dynamic information. scholaris.canih.gov The ¹⁹F chemical shift is highly sensitive to the local chemical environment, making it a powerful probe for detecting subtle conformational changes, ligand binding, and protein folding. ucla.eduresearchgate.net

Enzymatic Resistance: Fluorine substitution can render the amino acid resistant to certain enzymatic modifications. For example, 3,5-Difluorotyrosine is resistant to the action of tyrosinase, an enzyme that oxidizes tyrosine. nih.gov This property makes it a valuable tool for studying systems where preventing this specific reaction is necessary, such as in profiling the substrate specificity of protein tyrosine phosphatases (PTPs). nih.govmedchemexpress.com

Research Findings on 3,5-Difluorotyrosine

| Property | Tyrosine (Tyr) | 3,5-Difluorotyrosine (3,5-F2Y) | Significance |

|---|---|---|---|

| Phenol (B47542) pKa | ~10.0 acs.org | ~7.2 acs.org | Alters hydrogen bonding and electrostatic interactions. mdpi.com |

| Formal Reduction Potential (E°') | Higher (relative) | Lowered by ~30 mV vs. Tyr acs.orgnih.gov | Impacts electron transfer processes in enzymes like ribonucleotide reductase. acs.org |

| Tyrosinase Activity | Substrate | Resistant nih.gov | Allows for use as a tyrosine surrogate in assays involving tyrosinase. nih.gov |

| NMR Active Nucleus for Probing | ¹H, ¹³C, ¹⁵N | ¹⁹F (in addition to others) | Provides a sensitive, background-free probe for protein structure and dynamics via ¹⁹F NMR. ucla.edunih.gov |

| Application Area | Specific Use | Key Finding/Advantage | Reference |

|---|---|---|---|

| Enzyme Substrate Profiling | Used in peptide libraries to find optimal substrates for Protein Tyrosine Phosphatases (PTPs). | 3,5-F2Y peptides show similar kinetic properties to tyrosine peptides but are resistant to tyrosinase, preventing false positives in the screening assay. | nih.gov |

| Enzyme Mechanism Studies | Incorporated into ribonucleotide reductase to study radical transfer mechanisms. | Allowed for the measurement of the formal reduction potential, providing thermodynamic insight into the multi-step electron transfer process. | acs.orgnih.gov |

| Protein Engineering | Incorporated into Green Fluorescent Protein (GFP) at the chromophore. | Modulated the fluorescent properties of GFP, causing a red-shift in the emission spectrum. | mdpi.com |

| Biophysical Characterization | Site-specific incorporation into a model α-helical protein (α3Y). | Demonstrated that incorporation causes minimal structural perturbations, validating its use as a structural probe. The protein's stability was found to be nearly identical to the wild type. | nih.govmit.edu |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKMCRFCNWVLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958097 |

Source

|

| Record name | 3,5-Difluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-96-0 |

Source

|

| Record name | 3,5-Difluorotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluorotyrosine

Chemo-Enzymatic Synthesis Pathways

A prominent chemo-enzymatic route for producing 3,5-Difluorotyrosine involves the use of Tyrosine Phenol (B47542) Lyase (TPL). nih.govmit.edunih.govglpbio.com This method is recognized for its efficiency in generating the desired compound. nih.govnih.govacs.org

Tyrosine Phenol Lyase (TPL) is an enzyme that catalyzes the reversible β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia. researchgate.net This catalytic activity can be harnessed for the synthesis of L-tyrosine and its derivatives. researchgate.net In the context of 3,5-Difluorotyrosine synthesis, TPL facilitates the reaction between a fluorinated phenol precursor and an amino acid donor. nih.govmit.edu

The enzyme has been successfully used for the synthesis of L-tyrosine and its analogs, demonstrating high stereoselectivity with no detectable formation of the D-amino acid. researchgate.net Studies have explored the pH dependencies of TPL with various fluorinated tyrosine analogs, including 3,5-difluorotyrosine, revealing that both the zwitterionic and anionic forms of the substrate can be catalytically transformed by the enzyme. nih.gov This enzymatic approach has been utilized in the synthesis of 3,5-Difluorotyrosine for its subsequent incorporation into peptides and for studying enzyme mechanisms. nih.govrsc.orgosti.gov

The enzymatic synthesis of 3,5-Difluorotyrosine using TPL starts with the precursor compound 2,6-difluorophenol. nih.govmit.edu The reaction mixture is carefully formulated with several key components to ensure optimal enzyme activity and product yield.

Detailed research findings have outlined specific reaction conditions for the TPL-mediated synthesis. The reaction is typically conducted over several days in the dark with stirring to facilitate the conversion. nih.govmit.edursc.org Additional supplements of TPL, β-mercaptoethanol, and pyridoxal-5'-phosphate may be added during the process to maintain catalytic activity. nih.govmit.edu

| Component | Concentration/Amount |

|---|---|

| 2,6-difluorophenol | 10 mM |

| Ammonium Acetate (pH 8.0) | 30 mM |

| Sodium Pyruvate | 60 mM |

| β-mercaptoethanol | 5 mM |

| Pyridoxal-5'-phosphate (PLP) | 40 μM |

| Potassium Phosphate (B84403) Buffer (KPi, pH 8.0) | 50 mM |

| Tyrosine Phenol Lyase (TPL) | 30-40 mg/L |

Table 1: Optimized Reaction Conditions for TPL-Mediated Synthesis of 3,5-Difluorotyrosine. nih.govmit.edursc.org

| Parameter | Condition |

|---|---|

| Temperature | Room Temperature (~25 °C) |

| Duration | 4 days |

| Environment | Stirred in the dark |

Genetic Code Expansion and Site Specific Incorporation of 3,5 Difluorotyrosine into Proteins

Strategies for Unnatural Amino Acid Mutagenesis

The primary method for incorporating uAAs like 3,5-Difluorotyrosine into proteins is through the reassignment of a codon, typically a stop codon, to encode the desired uAA. caltech.edubetapartners.nl This process requires an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's native translational machinery. nih.govacs.org

In vivo nonsense codon suppression is a widely used technique for the site-specific incorporation of uAAs. nih.govmit.edu This method involves the mutation of a codon in the gene of interest to a nonsense codon, most commonly the amber stop codon (UAG). caltech.eduacs.orgcaltech.edu When this mutated gene is expressed in a host organism, translation is terminated prematurely at the UAG codon, resulting in a truncated, non-functional protein. caltech.edu

To overcome this, a suppressor tRNA with an anticodon that recognizes the UAG codon is introduced into the cell. caltech.eduwikipedia.org This suppressor tRNA is specifically charged with the uAA, in this case, 3,5-Difluorotyrosine, by an engineered aaRS. caltech.educaltech.edu The ribosome then reads through the UAG codon, inserting 3,5-Difluorotyrosine at that specific site and allowing for the synthesis of the full-length, modified protein. caltech.edu The efficiency of this process is a critical factor and is influenced by the competition between the suppressor tRNA and cellular release factors that normally recognize stop codons and terminate translation. acs.org

The successful incorporation of a uAA is dependent on the orthogonality of the suppressor tRNA and aaRS pair. acs.orgfrontiersin.org This means that the engineered synthetase must not recognize any of the endogenous tRNAs, and the engineered tRNA must not be a substrate for any of the host's native synthetases. frontiersin.org This ensures that the uAA is incorporated only at the designated UAG codon and that the natural amino acids are not mistakenly incorporated at this site. caltech.edu

The development of engineered aminoacyl-tRNA synthetase (aaRS) systems is central to the site-specific incorporation of 3,5-Difluorotyrosine. nih.govmit.edu These synthetases are evolved to specifically recognize and activate 3,5-Difluorotyrosine and attach it to its corresponding orthogonal tRNA. researchgate.net The process of engineering these synthetases often involves multiple rounds of positive and negative selection to ensure high specificity for the unnatural amino acid over its natural counterparts. frontiersin.org

For instance, researchers have successfully evolved a polyspecific fluorotyrosine aminoacyl-tRNA synthetase that can charge a series of fluorinated tyrosine analogs, including 3,5-Difluorotyrosine, onto an orthogonal tRNA. nih.govresearchgate.net This engineered synthetase, often derived from organisms with distinct genetic machinery like Methanocaldococcus jannaschii, exhibits high fidelity and efficiency in incorporating these unnatural amino acids into proteins in host systems like E. coli. betapartners.nlresearchgate.net

The specificity of the engineered aaRS is crucial for the fidelity of uAA incorporation. The synthetase must be able to discriminate between 3,5-Difluorotyrosine and the canonical amino acid tyrosine, which are structurally very similar. bitesizebio.com Through directed evolution and rational design, aaRS variants have been created that exhibit high selectivity for various fluorinated tyrosines. researchgate.net The crystal structure of an OMeY-specific aminoacyl-tRNA synthetase complexed with its substrate has provided valuable insights into the structural basis for the genetic incorporation of such unnatural amino acids. rsc.org

| Component/Consideration | Description | Key Research Findings |

|---|---|---|

| Orthogonal aaRS | An engineered enzyme that specifically recognizes and activates 3,5-Difluorotyrosine. acs.org | Evolved polyspecific fluorotyrosine aaRS demonstrates the ability to charge various fluorinated tyrosines, including 3,5-Difluorotyrosine, with high specificity. nih.govresearchgate.net |

| Orthogonal tRNA | A tRNA molecule that is not recognized by endogenous synthetases but is specifically acylated by the orthogonal aaRS with 3,5-Difluorotyrosine. acs.org | Pairs derived from organisms like M. jannaschii are widely used due to their orthogonality in common expression hosts. betapartners.nl |

| Specificity | The ability of the engineered aaRS to discriminate between 3,5-Difluorotyrosine and natural amino acids, particularly tyrosine. bitesizebio.com | Directed evolution and selection strategies have yielded aaRS variants with high selectivity for fluorinated tyrosines. researchgate.net |

| Codon Reassignment | Utilizing a nonsense codon, typically the amber stop codon (UAG), to encode for the unnatural amino acid. caltech.edu | Nonsense suppression is a robust and widely adopted method for site-specific incorporation. nih.govmit.edu |

In Vivo Nonsense Codon Suppression Techniques

Expression and Purification Methodologies for 3,5-Difluorotyrosine-Containing Proteins

The successful production of proteins containing 3,5-Difluorotyrosine relies on optimized expression systems and efficient purification protocols. nih.govnih.gov These methodologies are tailored to accommodate the unique requirements of incorporating an unnatural amino acid.

Optimizing the expression system is critical for maximizing the yield of the desired protein containing 3,5-Difluorotyrosine. nih.gov This involves fine-tuning several parameters within the host organism, which is typically E. coli for its rapid growth and well-established genetic tools. nih.gov

Key optimization strategies include:

Plasmid Systems : The use of two-plasmid systems is common, where one plasmid carries the gene for the protein of interest with an in-frame amber stop codon, and the second plasmid (e.g., pEVOL) encodes the engineered aaRS and its cognate tRNA. nih.gov

Host Strains : E. coli strains like BL21(DE3) are frequently used for protein expression. nih.gov

Culture Conditions : The concentration of the unnatural amino acid in the growth medium is a crucial factor. For 3,5-Difluorotyrosine, concentrations around 2.0 mM in 2xYT media have been shown to be effective. nih.gov The timing and concentration of inducers, such as IPTG for protein expression and L-arabinose for the expression of the synthetase, are also optimized. nih.gov For example, induction of the synthetase at an OD600 of 0.2-0.3 followed by induction of the target protein at an OD600 of 0.5 can lead to optimal expression. nih.gov

tRNA Levels : Increasing the expression levels of the suppressor tRNA has been shown to significantly enhance the efficiency of unnatural amino acid incorporation. acs.org

In some studies, the unnatural amino acid itself, 3,5-Difluorotyrosine, is synthesized enzymatically using tyrosine phenol-lyase. nih.govmit.edu This ensures a sufficient and high-purity supply for the protein expression cultures. nih.govmit.edu

Once the protein containing 3,5-Difluorotyrosine is expressed, it needs to be purified from the cellular lysate. Standard protein purification techniques are generally applicable, often with modifications to suit the specific protein. nih.govnih.gov

A common approach involves the use of affinity tags fused to the target protein. biocompare.com For example, a polyhistidine-tag (His-tag) allows for efficient purification using immobilized metal affinity chromatography (IMAC). researchgate.net The purification process typically involves the following steps:

Cell Lysis : The harvested cells are resuspended in a lysis buffer and disrupted by methods such as sonication. mit.edu

Clarification : The cell lysate is centrifuged to remove cell debris, resulting in a clarified supernatant containing the soluble proteins. nih.gov

Affinity Chromatography : The supernatant is loaded onto an affinity column (e.g., a Ni-NTA resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is then eluted. nih.gov

Further Purification : Depending on the required purity, additional chromatography steps such as ion-exchange chromatography or size-exclusion chromatography may be employed. nih.gov

Applications of 3,5 Difluorotyrosine in Elucidating Protein Structure Function Relationships

Mechanistic Investigations of Tyrosyl Radical-Dependent Enzymes

3,5-Difluorotyrosine has been instrumental in studying enzymes that utilize tyrosyl radicals for their catalytic activity. The fluorine substitutions alter the redox potential of the tyrosine residue, enabling the trapping and characterization of transient radical intermediates that are otherwise difficult to observe.

Ribonucleotide Reductase (RNR) Systems

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a fundamental step in DNA synthesis and repair. mit.edu The class Ia RNR from E. coli is composed of two subunits, α2 and β2, and its catalytic cycle involves a long-range radical transport (RT) pathway. mit.edunih.gov A stable tyrosyl radical (Y122•) in the β2 subunit initiates a series of proton-coupled electron transfer (PCET) steps, ultimately generating a transient cysteinyl radical at the active site in the α2 subunit, some 35 Å away. mit.edunih.gov

The study of this radical transfer pathway is challenging due to its speed and the transient nature of the intermediates. The site-specific incorporation of fluorinated tyrosine analogs, such as 3,5-difluorotyrosine (F2Y), has been a key strategy to perturb the thermodynamics of the PCET pathway, allowing for the detection of radical intermediates. mit.edunih.gov

When 3,5-F2Y was substituted for a pathway residue, Y356, in the β2 subunit of E. coli RNR, it allowed for the equilibration of the initial Y122• radical with the newly formed 3,5-F2Y• radical. mit.edu This experiment, in conjunction with studies using other fluorinated tyrosines, provided valuable insights into the thermodynamic landscape of the radical transport pathway. mit.edu Specifically, these studies have helped to establish that the radical transfer process is thermodynamically uphill. mit.edu

Furthermore, the use of 3,5-F2Y has been pivotal in photochemical RNR constructs designed to directly observe transient radical species. In one such system, a peptide containing 3,5-F2Y was used to replace the β2 subunit, allowing for the photochemical generation of a 3,5-F2Y• radical. nih.gov This approach led to the first direct observation of a peptide-derived, protein-bound radical that was competent to initiate RNR turnover, providing direct evidence for the viability of the proposed radical transfer pathway. nih.gov

| Compound | pKa | Formal Reduction Potential (E°′) vs NHE | Role in RNR Mechanistic Studies |

| Tyrosine | ~10.0 nih.gov | ~1056 mV (estimated) | Native residue in the radical transfer pathway |

| 3,5-Difluorotyrosine (F2Y) | 7.2 nih.gov | 1026 ± 4 mV (at pH 5.70) nih.govresearchgate.net | Perturbs PCET thermodynamics, enabling observation of radical intermediates. mit.edu |

| 2,3,5-Trifluorotyrosine (F3Y) | 6.4 nih.gov | 1104 ± 2 mV (at pH 5.54) rsc.org | Further perturbs the driving force for radical transport, allowing for the trapping and characterization of a key radical intermediate (Y356•). mit.edu |

Cysteamine Dioxygenase (ADO) Cofactor Biogenesis

Cysteamine dioxygenase (ADO) is a thiol dioxygenase that was long suspected of containing a protein-derived cofactor. nih.gov The genetic incorporation of 3,5-difluorotyrosine into human ADO was a breakthrough in confirming the existence and elucidating the nature of this cofactor. nih.govnih.gov

By specifically replacing Tyr222 with F2-Tyr, researchers were able to uncover a novel Cys-Tyr cross-linked cofactor formed between Cys220 and Tyr222. nih.govuniprot.org The key to this discovery was the detection of fluoride (B91410) release, which was identified through mass spectrometry and ¹⁹F NMR spectroscopy. nih.govnih.gov This fluoride release was a direct consequence of an autocatalytic oxidative carbon-fluorine bond activation during the cofactor's biogenesis. nih.gov

This elegant experiment demonstrated that a powerful oxidant is generated during an autocatalytic process to form the thioether bond of the cofactor. nih.gov The use of F2-Tyr provided a unique chemical handle to monitor the reaction, as the cleavage of the highly stable C-F bond served as a definitive marker for the cross-linking event. nih.govacs.org These findings firmly established the presence of a Cys-Tyr cofactor in human ADO and proposed a new sequence motif, C-X-Y-Y(F), for identifying similar crosslinks in other proteins. nih.gov

Galactose Oxidase (GAO) Active Site Characterization

Galactose oxidase (GAO) is another enzyme that utilizes a tyrosyl radical, in this case as part of a copper-ligand cofactor. ebi.ac.ukrcsb.orgpdbj.org This cofactor, a cysteine-tyrosine radical (Cys-Tyr•), is generated autocatalytically. ebi.ac.ukrcsb.orgpdbj.org To probe the mechanism of this cofactor's formation, 3,5-difluorotyrosine was genetically incorporated to replace Tyr272 in an evolved variant of GAO. ebi.ac.ukrcsb.orgacs.org

High-resolution crystal structures of the GAO variant containing F2-Tyr revealed that only one fluorine atom remained on the tyrosine ring of the mature cofactor. ebi.ac.ukrcsb.orgacs.org This observation provided direct structural evidence for an oxidative carbon-fluorine bond scission occurring during the autocatalytic biogenesis of the cofactor. ebi.ac.ukrcsb.orgpdbj.org The resulting monofluorinated radical cofactor, Cu(II)-(F-Tyr•-Cys), was shown to be catalytically competent. ebi.ac.ukrcsb.org

These findings were significant as they illustrated a previously unobserved C-F bond cleavage in a biological system mediated by a mononuclear copper center. ebi.ac.ukrcsb.org The use of 3,5-difluorotyrosine was crucial in providing a clear and unambiguous view of the chemical transformation occurring at the active site during cofactor assembly. ebi.ac.uk

Analysis of Protein Tyrosine Phosphatase (PTP) Catalysis and Substrate Specificity

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a critical role in cellular signaling by catalyzing the hydrolysis of phosphotyrosine residues. nih.govacs.org Determining the substrate specificity of individual PTPs is a major challenge in the field. nih.govacs.org 3,5-Difluorotyrosine has proven to be a valuable tool in these investigations due to its unique properties as a tyrosine mimetic. nih.govglpbio.comdcchemicals.com

Role as a Tyrosinase-Resistant Tyrosine Mimetic

A key challenge in screening peptide libraries to determine PTP substrate specificity is the need to differentiate the product (tyrosine-containing peptide) from the unreacted substrate (phosphotyrosine-containing peptide). nih.govacs.org One common method involves oxidizing the product tyrosine with the enzyme tyrosinase, followed by chemical tagging. nih.govacs.org However, this can be complicated by the potential for the phosphotyrosine substrate to also be a substrate for tyrosinase, leading to false positives.

3,5-Difluorotyrosine (F2Y) offers an elegant solution to this problem. Peptides containing F2Y are resistant to the action of tyrosinase. acs.orgnih.govacs.orgacs.org At the same time, F2Y-containing peptides exhibit kinetic properties toward PTPs that are very similar to their corresponding tyrosine-containing counterparts. nih.govacs.orgnih.gov This makes F2Y an excellent functional mimic of tyrosine in the context of PTP binding and catalysis. glpbio.commedchemexpress.com

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Ac-Asp-Ala-Asp-Glu-Tyr -Leu-NH₂ | 1.8 | 10 | 180,000 |

| Ac-Asp-Ala-Asp-Glu-F2Y -Leu-NH₂ | 1.7 | 11 | 150,000 |

| Ac-Asp-Ala-Asp-Tyr -Leu-NH₂ | 0.9 | 25 | 36,000 |

| Ac-Asp-Ala-Asp-F2Y -Leu-NH₂ | 0.8 | 20 | 40,000 |

| Ac-Asp-Glu-Tyr -Leu-Ile-Pro-Gln-NH₂ | 2.5 | 15 | 170,000 |

| Ac-Asp-Glu-F2Y -Leu-Ile-Pro-Gln-NH₂ | 2.2 | 13 | 170,000 |

| Data adapted from Gopishetty et al., Org. Lett. 2008. nih.gov |

As shown in the table above, the substitution of tyrosine with F2Y results in minimal changes to the catalytic efficiency (kcat/KM) of PTP1B for several peptide substrates. nih.gov This confirms that F2Y is a good functional mimic of tyrosine for PTPs. nih.govglpbio.com

Application in Combinatorial Peptide Library Screening for Optimal PTP Substrates

The properties of 3,5-difluorotyrosine as a tyrosinase-resistant tyrosine mimetic make it highly suitable for use in combinatorial peptide library screening to identify optimal PTP substrates. acs.orgnih.govacs.orgacs.orgosu.eduosu.edu By incorporating a phosphotyrosine analog that, upon dephosphorylation by a PTP, yields F2Y instead of tyrosine, researchers can create a screening system that is not confounded by the tyrosinase-catalyzed oxidation of the substrate.

In this approach, a library of peptides containing a protected phosphotyrosine analog is synthesized. nih.gov After deprotection, the library is treated with a PTP of interest. The peptides that are good substrates for the PTP will be dephosphorylated to yield F2Y-containing peptides. Because these F2Y-containing peptides are resistant to tyrosinase, they can be selectively identified and sequenced, revealing the preferred substrate sequences for that particular PTP. nih.gov This method allows for a high-throughput and accurate determination of PTP substrate specificity, which is crucial for understanding their biological roles and for the development of specific inhibitors. nih.govnih.gov

Probing Conformational Dynamics in Multifunctional Enzymes

The introduction of 3,5-Difluorotyrosine into multifunctional enzymes has proven to be a powerful strategy for dissecting their complex catalytic mechanisms. The fluorine atoms on the tyrosine ring act as sensitive probes for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the detailed investigation of conformational changes that are often crucial for an enzyme's ability to perform multiple chemical transformations. rsc.orgnih.gov

FtmOx1 Enzyme Mechanistic Studies

FtmOx1 is a notable α-ketoglutarate-dependent non-haem iron (αKG-NHFe) enzyme that catalyzes several distinct reactions, including endoperoxidation, dealkylation, and alcohol oxidation during the biosynthesis of verruculogen. rsc.orgresearchgate.net A central question in its mechanism is how the enzyme controls these different catalytic functions. Research has focused on the roles of two active site tyrosine residues, Tyr68 and Tyr224, with conflicting initial hypotheses suggesting either one could be the key catalytic residue. nih.govbeilstein-journals.org

To clarify their roles and investigate the enzyme's structural flexibility, scientists have employed site-directed mutagenesis to replace these native tyrosines with 3,5-Difluorotyrosine (F2Y). rsc.orgrsc.org The amber codon suppression method was used to incorporate F2Y specifically at the Y224 position, creating the F2Y224–FtmOx1 variant. rsc.org This substitution allows for the use of 19F NMR spectroscopy to monitor conformational dynamics in solution. rsc.orgnih.gov

Studies on the F2Y224-substituted FtmOx1 provided crucial insights. rsc.org 19F NMR characterization, along with biochemical and X-ray crystallographic analyses, revealed that the conformational flexibility of the Y224 residue is linked to the enzyme's multifunctional nature. rsc.orgnih.govresearchgate.net Specific conformations of the enzyme-substrate complex, influenced by the dynamics of this residue, appear to dictate which catalytic activity is favored. rsc.org

Conversely, other studies incorporating various fluorinated tyrosine analogs, including 3,5-difluorotyrosine, at position 68 provided strong evidence that Tyr68, not Tyr224, acts as the essential hydrogen atom transfer (HAT) donor in the final step of endoperoxide formation. nih.govbeilstein-journals.orgresearchgate.net Analysis of FtmOx1 variants with substitutions at Tyr68 showed that they were still capable of producing the endoperoxide product, verruculogen. nih.gov In contrast, functional variants with substitutions at Tyr224 generated radical intermediates with spectroscopic signatures identical to the wild-type enzyme, suggesting Tyr224 does not play an essential role in the radical chemistry of endoperoxide installation. nih.govresearchgate.net These collective findings, enabled by the use of 3,5-Difluorotyrosine and other analogs, have helped to resolve the mechanistic debate, supporting a model where Tyr68 is the primary catalytic tyrosine and the conformational dynamics of Tyr224 help modulate the enzyme's multifunctional capabilities. rsc.orgbeilstein-journals.org

Characterization of Glutathione (B108866) Transferases (GSTs) Active Site Residues

Glutathione Transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide array of electrophilic substrates. lookchem.com A conserved tyrosine residue, Tyr9 in human GST A1-1, is located in the active site and is believed to play a crucial role by stabilizing the thiolate anion of GSH (GS-) through a hydrogen bond, thereby activating it for nucleophilic attack. lookchem.comnih.gov

To precisely probe the function of this tyrosine residue, unnatural amino acid mutagenesis was employed. 3,5-Difluorotyrosine, along with other fluorinated tyrosine analogs, was substituted for Tyr9 in human GST A1-1. lookchem.com The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the tyrosine's hydroxyl group, allowing researchers to systematically modulate the properties of the active site hydrogen bond.

The study revealed that increasing the acidity of the Tyr9 residue by introducing fluorine substituents, including in the 3,5-difluorotyrosine mutant, led to a slight decrease in the enzyme's catalytic activity towards the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). lookchem.com This finding was inconsistent with the hypothesis of a low-barrier hydrogen bond being responsible for catalysis. Instead, the results suggest that the shared proton in the enzyme-GSH complex resides closer to the phenolic oxygen of the tyrosine residue. lookchem.com Strengthening the hydrogen bond through fluorination appears to slightly decrease the nucleophilicity of the bound thiolate, leading to reduced activity. lookchem.com

The specific activity of the 3,5-difluorotyrosine GST mutant was found to be 24% of the wild-type enzyme's activity. This detailed analysis, made possible by the substitution with 3,5-Difluorotyrosine, has provided a more refined understanding of the catalytic mechanism of GSTs, highlighting the delicate electronic balance within the active site required for optimal function. lookchem.com

| Enzyme Variant | Relative Specific Activity (%) |

| Wild-Type GST A1-1 | 100 |

| (3-Fluorotyrosine)9-GST | 41 |

| (3,5-Difluorotyrosine)9-GST | 24 |

| (2,3,5,6-Tetrafluorotyrosine)9-GST | 4 |

Data sourced from a study on human Glutathione Transferase A1-1, showing the impact of fluorinated tyrosine substitutions at position 9 on catalytic activity towards 1-chloro-2,4-dinitrobenzene. lookchem.com

Electrochemical and Thermodynamic Characterization of 3,5 Difluorotyrosine in Protein Environments

Determination of Formal Reduction Potentials

A key parameter in understanding the role of a redox-active amino acid is its formal reduction potential (E°′), which quantifies its electron-donating or -accepting tendency. For high-potential species like tyrosine and its analogs, obtaining accurate and precise E°′ values has been a significant challenge, often hindered by the irreversible nature of their oxidation in aqueous solutions. nih.gov The development of specialized model protein systems has enabled the direct measurement of reversible potentials for these residues embedded within a protein core. nih.govrsc.org

Research utilizing a de novo designed three-helix bundle protein, α3Y, has been pivotal. nih.govmit.edu In this system, a single redox-active residue can be incorporated at position 32, which is sequestered from the bulk solvent, allowing for its electrochemical properties to be studied in a well-defined, structured environment. mit.eduyale.edu By incorporating 3,5-Difluorotyrosine at this position (forming α3(3,5)F₂Y), researchers have successfully determined its formal reduction potential. mit.edunih.gov

The E°′ for the 3,5-F₂Y₃₂-O•/3,5-F₂Y₃₂-OH redox couple was measured to be 1026 ± 4 mV versus the normal hydrogen electrode (NHE) at a pH of 5.70. nih.govmit.eduacs.org This measurement revealed that the dual fluorine substitutions on the phenolic ring lower the formal reduction potential by approximately -30 ± 3 mV compared to the native tyrosine residue (Y₃₂) in the identical protein position. nih.govacs.orgacs.org This precise quantification of the electronic effect of the fluorine atoms is critical for interpreting mechanistic studies where 3,5-F₂Y is used as a probe. mit.edu

| Residue in α3 Protein (at position 32) | Formal Reduction Potential (E°′) vs. NHE at pH 5.70 | Difference in E°′ (ΔE°′) vs. Y₃₂ |

|---|---|---|

| Tyrosine (Y₃₂) | ~1056 mV | N/A |

| 3,5-Difluorotyrosine (3,5-F₂Y₃₂) | 1026 ± 4 mV nih.govmit.edu | -30 ± 3 mV nih.govacs.org |

Square-wave voltammetry (SWV) has been the essential technique for determining the formal reduction potentials of tyrosine and its analogs within protein environments. nih.govmit.edu This advanced electrochemical method is particularly suited for studying redox species immobilized on an electrode surface, as is the case in protein film voltammetry. nih.gov The application of SWV to the α3Y model system and its variants, such as α3(3,5)F₂Y, marked a significant breakthrough. mit.eduacs.org

For the first time, SWV enabled the acquisition of fully reversible voltammograms for the 3,5-F₂Y residue within a protein. mit.eduacs.org This reversibility is crucial because it allows the net potential (Eₙₑₜ) to be a close approximation of the formal reduction potential (E°′), providing thermodynamically accurate data that was previously inaccessible from irreversible solution-phase measurements. nih.govmit.eduacs.org The α3X protein scaffold was specifically engineered to be redox-inert, ensuring that the electrochemical signals observed arise solely from the single aromatic residue introduced at position 32. nih.govmit.edu This combination of a tailored protein system and a sensitive electrochemical technique has proven to be a robust strategy for the thermodynamic characterization of high-potential amino acid radicals. mit.edunih.gov

The protein matrix exerts a profound influence on the redox properties of embedded cofactors. nih.govacs.org Studies on α3(3,5)F₂Y have highlighted a stark contrast between the redox potentials measured within the protein and those estimated for the amino acid in an aqueous solution. nih.govacs.org The formal reduction potential (E°′) of tyrosine in the α3Y protein is approximately 150 mV more oxidizing (higher) than the peak potential (Eₚₑₐₖ) of aqueous tyrosine derived from irreversible voltammograms. nih.govmit.edu This large difference underscores the significant impact of the structured, low-dielectric protein interior on stabilizing the tyrosyl radical. nih.gov

Furthermore, the difference in potential between native tyrosine and 3,5-F₂Y also varies between the protein and aqueous environments. The ΔE°′ measured in the protein is -30 mV, whereas the difference in peak potentials (ΔEₚₑₐₖ) in solution is -60 mV. nih.govacs.org This discrepancy is largely attributed to the irreversible nature of the electrochemical measurements for the free amino acids in solution, which complicates direct thermodynamic comparisons. nih.govacs.org Computational studies corroborate these experimental findings, suggesting that specific interactions within the protein, such as hydrogen bonding with buried water molecules, can significantly modulate the reduction potential, increasing it by 100–250 mV. nih.govacs.org These findings collectively demonstrate that the protein environment is not a passive scaffold but an active contributor to the thermodynamic landscape of the redox cofactor.

Square-Wave Voltammetry Applications in Protein Systems

Analysis of Apparent pKa Shifts within Protein Scaffolds

The acidity of the phenolic proton of tyrosine, quantified by its pKₐ, is a critical determinant of its function, particularly in PCET reactions. mit.edu Similar to the redox potential, the pKₐ of a tyrosine residue can be significantly perturbed by its local protein environment. For 3,5-F₂Y incorporated into the α3Y protein, the apparent pKₐ (pKₐₚₚ) of the phenolic group was determined to be 8.0 ± 0.1. nih.govmit.edunih.gov

This value represents a substantial increase of approximately one full unit compared to the pKₐ of 3,5-F₂Y in aqueous solution, which is 7.0 ± 0.2. nih.govmit.edu This shift indicates that the protein environment makes the phenolic proton less acidic. The burial of the residue within the more hydrophobic protein core, away from the high dielectric of bulk water, disfavors the formation of the charged tyrosinate anion, thus raising the pKₐ. nih.govnih.gov Importantly, structural analyses confirmed that the incorporation of 3,5-F₂Y caused only minor perturbations to the protein's helical structure, especially at pH values below the measured pKₐₚₚ, ensuring that the observed effects are due to the local environment rather than global unfolding. nih.govmit.edu

| Compound | Environment | Apparent pKₐ (pKₐₚₚ) |

|---|---|---|

| 3,5-Difluorotyrosine | Aqueous Solution | 7.0 ± 0.2 nih.govmit.edu |

| 3,5-Difluorotyrosine | α3Y Protein Scaffold (position 32) | 8.0 ± 0.1 mit.edunih.govacs.org |

Implications for Proton-Coupled Electron Transfer (PCET) Mechanisms

The precise determination of both the formal reduction potential and the pKₐ of 3,5-F₂Y within a protein has significant implications for understanding PCET mechanisms. nih.govmit.edu PCET reactions, where an electron and a proton are transferred, are fundamental to many enzymatic processes, including those catalyzed by ribonucleotide reductase (RNR). nih.govnih.gov The mechanism of PCET can be stepwise (proton transfer followed by electron transfer, PTET; or electron transfer followed by proton transfer, ETPT) or concerted (simultaneous transfer). diva-portal.orgdiva-portal.org The operative pathway is governed by the thermodynamics of the individual proton and electron transfer steps, which are defined by the pKₐ and E°′, respectively. nih.gov

Using unnatural analogs like 3,5-F₂Y allows researchers to systematically vary the pKₐ and E°′ and observe the effect on reaction kinetics. nih.gov The reliable E°′ values obtained for 3,5-F₂Y in the α3Y protein remove the uncertainty of using solution-phase data to model in-protein reactions. acs.org The measured ΔE°′ of -30 mV between Y₃₂ and 3,5-F₂Y₃₂ provided crucial thermodynamic data for modeling the multi-step radical transfer pathway in E. coli RNR. nih.govmit.edu Specifically, the small energy difference suggests that a pathway involving several tyrosine radicals of similar energy is a feasible model for the natural system. nih.gov The ability to tune the driving forces for proton and electron transfer through such substitutions is a powerful strategy for elucidating the subtle balance that dictates PCET mechanisms in complex biological systems. diva-portal.orgnih.gov

Spectroscopic Applications of 3,5 Difluorotyrosine As a Biophysical Probe

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins at an atomic level. The introduction of ¹⁹F labels, such as in 3,5-Difluorotyrosine, offers several advantages, including high sensitivity, no background signal in biological systems, and a wide chemical shift dispersion that is highly sensitive to the local environment. rsc.orgscholaris.ca

¹⁹F NMR for Probing Protein Conformational Dynamics and Ligand Binding

The sensitivity of the ¹⁹F chemical shift to the local electrostatic environment makes 3,5-Difluorotyrosine an excellent probe for monitoring conformational changes in proteins. researchgate.net These changes can be induced by various factors, including ligand binding, protein-protein interactions, or alterations in the protein's environment.

In a study on the α-Ketoglutarate-dependent non-haem iron (αKG-NHFe) enzyme FtmOx1, 3,5-Difluorotyrosine was substituted for the active site tyrosine residue (Y224). rsc.org ¹⁹F NMR spectroscopy of the substituted protein, F₂Y224–FtmOx1, provided direct evidence for the conformational flexibility of this residue. rsc.org This flexibility is hypothesized to be key to the enzyme's ability to catalyze multiple distinct reactions. rsc.org The ¹⁹F NMR spectrum revealed distinct signals corresponding to different conformational states of the F₂Y224 residue, and the relative populations of these states could be observed to change upon the addition of substrates or inhibitors. rsc.org

The large chemical shift range of ¹⁹F also facilitates the study of dynamic processes over a broad range of timescales using techniques like chemical exchange saturation transfer (CEST) and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion measurements. researchgate.net These methods can be used to characterize the kinetics and thermodynamics of protein conformational exchange.

Furthermore, ¹⁹F NMR is a valuable tool for studying ligand binding. walshmedicalmedia.comresearchgate.net The binding of a ligand to a protein containing a 3,5-Difluorotyrosine probe often results in a change in the ¹⁹F chemical shift, providing information on the binding event and potentially the binding affinity. For example, changes in the ¹⁹F NMR spectrum of a protein labeled with 3,5-Difluorotyrosine upon titration with a ligand can be used to determine the dissociation constant (Kd).

Table 1: Applications of ¹⁹F NMR with 3,5-Difluorotyrosine for Studying Protein Dynamics and Ligand Binding

| Protein System | Application | Key Findings |

| FtmOx1 | Probing active site conformational flexibility | ¹⁹F NMR revealed multiple conformations of the active site Y224 residue, supporting its role in multifunctional catalysis. rsc.orgresearcher.life |

| General Protein-Ligand Systems | Monitoring ligand binding | Changes in ¹⁹F chemical shifts upon ligand addition can be used to quantify binding affinities. researchgate.net |

| Human Manganese Superoxide Dismutase | Investigating conformational dynamics | ¹⁹F resonances from 3-fluorotyrosine were observed for 5 out of 9 native tyrosine positions, providing insights into the protein's dynamic interfaces. scholaris.ca |

¹⁹F NMR for Monitoring Protein Phosphorylation Events

Post-translational modifications, such as phosphorylation, are critical for regulating protein function. ¹⁹F NMR using 3,5-Difluorotyrosine can be employed to monitor these events. The addition of a negatively charged phosphate (B84403) group in the vicinity of a ¹⁹F probe can induce a significant change in its chemical shift, providing a direct readout of the phosphorylation status.

A study on the E. coli tyrosine kinase (Etk) demonstrated the utility of this approach. rhhz.net By incorporating 3,5-Difluorotyrosine at a specific tyrosine residue (Tyr574) in the α-loop of Etk, researchers were able to use ¹⁹F solid-state NMR (ssNMR) to monitor the phosphorylation of this residue in lyophilized E. coli. rhhz.net The appearance of a new ¹⁹F signal at a distinct chemical shift confirmed the phosphorylation event.

Solid-State NMR (ssNMR) for Membrane Protein Interactions

Solid-state NMR is particularly well-suited for studying membrane proteins in their native-like lipid bilayer environments. nih.gov The incorporation of 3,5-Difluorotyrosine provides a sensitive probe for investigating membrane protein structure, dynamics, and interactions. rhhz.net The high gyromagnetic ratio and 100% natural abundance of ¹⁹F lead to high sensitivity, allowing for the detection of signals from small amounts of protein. rhhz.net

The wide chemical shift range of ¹⁹F is advantageous in ssNMR, as even subtle changes in the local environment of the probe can lead to detectable shifts. rhhz.net This makes ¹⁹F ssNMR a powerful tool for monitoring protein-protein and protein-lipid interactions. rhhz.net For instance, changes in the ¹⁹F chemical shift of a 3,5-Difluorotyrosine residue in a membrane protein can indicate changes in its interaction with the lipid bilayer or with other proteins. rhhz.net

Furthermore, techniques like Rotational-Echo Double-Resonance (REDOR) can be used to measure distances between a ¹⁹F label and other nuclei, such as ¹³C or ¹⁵N. mit.edu This provides valuable structural constraints for determining the three-dimensional structure of membrane proteins and their complexes. mit.edu

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. wikipedia.orgbruker.com When a tyrosine residue is oxidized, it can form a stable tyrosyl radical. The incorporation of 3,5-Difluorotyrosine allows for the study of these radicals with enhanced resolution and specificity.

Characterization of 3,5-Difluorotyrosyl Radicals

The substitution of hydrogen atoms with fluorine at the 3 and 5 positions of the tyrosine ring significantly alters the EPR spectrum of the resulting tyrosyl radical. rsc.orgrsc.org This is due to the large hyperfine coupling between the unpaired electron and the ¹⁹F nuclei. The distinct splitting pattern of the 3,5-difluorotyrosyl radical makes it readily distinguishable from the native tyrosyl radical, enabling the deconvolution of complex EPR spectra in systems where multiple radical species may be present. rsc.orgrsc.org

Electron Nuclear Double Resonance (ENDOR) spectroscopy, a technique that combines EPR and NMR, provides even greater detail about the electronic structure of these radicals. illinois.edunih.gov By measuring the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei, ENDOR can provide precise information about the spin density distribution within the radical. rsc.orgrsc.orgwikipedia.org ¹⁹F ENDOR experiments on 3,5-difluorotyrosyl radicals have been used to accurately map the electron density on the phenol (B47542) ring. rsc.orgrsc.org This information is crucial for understanding the reactivity and function of tyrosyl radicals in enzymes like ribonucleotide reductase. rsc.orgrsc.org

Table 2: Spectroscopic Properties of Tyrosyl and 3,5-Difluorotyrosyl Radicals

| Radical Species | EPR Spectrum | Key Feature |

| Tyrosyl Radical | Complex hyperfine splitting | Characteristic of coupling to ring protons. |

| 3,5-Difluorotyrosyl Radical | Distinct and well-resolved splitting | Dominated by large hyperfine coupling to the two ¹⁹F nuclei. rsc.orgrsc.org |

Fluorescence Spectroscopy

While tyrosine itself is fluorescent, the introduction of fluorine atoms in 3,5-Difluorotyrosine can subtly alter its photophysical properties. The fluorescence of tyrosine and its analogs is sensitive to the local environment, including solvent polarity and proximity to quenching groups.

Studies on peptides containing a tyrosine-tryptophan (YW) dyad have shown that the fluorescence emission spectrum of tryptophan can be blue-shifted by approximately 5 nm due to the presence of the adjacent tyrosine. unimi.it This effect is attributed to the interaction between the π systems of the two aromatic rings. unimi.it While specific fluorescence data for 3,5-Difluorotyrosine is less abundant in the provided context, it is expected that its fluorescence properties would also be sensitive to its environment, making it a potential probe for studying protein conformation and binding events. The electron-withdrawing nature of the fluorine atoms can influence the electronic structure of the phenol ring, potentially leading to changes in the absorption and emission spectra compared to native tyrosine. walshmedicalmedia.com

Modulation of Fluorescent Protein Optical Properties

The site-specific incorporation of the unnatural amino acid 3,5-Difluorotyrosine (F2Y) into fluorescent proteins serves as a powerful tool to modulate their optical properties. This approach allows for the fine-tuning of the electronic environment of the chromophore, leading to significant changes in fluorescence, absorbance, and pKa. These alterations are primarily attributed to the strong electron-withdrawing nature of the fluorine atoms, which directly influences the excited-state dynamics of the chromophore.

Research has demonstrated that when 3,5-Difluorotyrosine is incorporated into the chromophore of Green Fluorescent Protein (GFP), it significantly impacts the protein's fluorescence. nih.govnih.gov The primary mechanism responsible for this is photo-induced electron transfer (PET). sci-hub.sechinaxiv.org The lower reduction potential of the fluorinated tyrosine facilitates the transfer of an electron from the excited chromophore to the F2Y residue, providing a non-radiative decay pathway that effectively quenches fluorescence. chinaxiv.org This quenching effect is a key feature of F2Y-containing fluorescent proteins.

The introduction of fluorine atoms also predictably alters the acidity of the chromophore's phenolic group. The pKa of the 3,5-Difluorotyrosine side chain is notably lower than that of natural tyrosine, a property that is retained when it is incorporated into a protein. nih.govrsc.org For instance, the pKa of the free amino acid 3,5-Difluorotyrosine is 7.2, compared to 9.9 for tyrosine. nih.gov This increased acidity means that the fluorinated chromophore will be deprotonated at a lower pH, which can be exploited to create pH-sensitive fluorescent protein biosensors. nih.gov

The absorbance and emission spectra of fluorescent proteins are also modulated by the incorporation of 3,5-Difluorotyrosine. Studies on GFP variants have shown that the substitution of the chromophore's tyrosine with fluorinated analogs leads to shifts in the absorbance maxima. stanford.edu Specifically, incorporating 3,5-Difluorotyrosine into the chromophore of a superfolder GFP (sfGFP) results in the absence of the characteristic absorbance band of the wild-type protein. nih.gov Consequently, the characteristic emission of wild-type sfGFP is not observed in this mutant. nih.gov

The table below summarizes the key photophysical and spectroscopic properties of wild-type superfolder Green Fluorescent Protein (sfGFP) and a variant containing 3,5-Difluorotyrosine at position 66 of the chromophore. The data highlights the significant changes in the chromophore's pKa and the resulting alterations in its optical properties.

| Property | Wild-Type sfGFP | Tyr66(3,5-F2Y)-sfGFP |

| Absorbance Max (nm) | 487 | Not reported |

| Emission Max (nm) | 511 | No characteristic emission |

| Chromophore pKa | ~8.2 | ~5.8 |

| Fluorescence | High | Quenched |

These findings underscore the utility of 3,5-Difluorotyrosine as a biophysical probe. By introducing this unnatural amino acid, researchers can systematically alter the electronic properties of fluorescent proteins, leading to the development of novel biosensors and tools for studying protein structure and function. The predictable nature of the changes induced by fluorination allows for the rational design of proteins with desired optical characteristics.

Medicinal Chemistry and Bioengineering Prospects of 3,5 Difluorotyrosine Derivatives

Design and Synthesis of Phosphotyrosine Analogues

The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signal transduction, governed by the interplay of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). rsc.org Consequently, molecules that can mimic phosphotyrosine (pY) are invaluable tools in medicinal chemistry for studying these signaling pathways. rsc.orgwalshmedicalmedia.com However, pY-containing peptides and small molecules are often limited by their negative charge at physiological pH and their susceptibility to hydrolysis by PTPs. rsc.org To address these limitations, chemists have developed stable phosphotyrosine analogues, with 3,5-difluorotyrosine (F₂Y) serving as a key precursor for some of these mimetics. rsc.org

The introduction of fluorine atoms onto the tyrosine ring alters the electronic properties of the molecule, notably increasing the acidity of the phenolic hydroxyl group. walshmedicalmedia.com This modification can influence binding affinity and stability. The synthesis of O-phospho-3,5-difluorotyrosine, a direct analogue of phosphotyrosine, has been accomplished using established phosphorylation methods. rsc.org One direct approach involves the use of inorganic phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). rsc.org While the conditions for these reactions can be harsh, they are effective for producing the desired phosphorylated compound. rsc.org

Another important synthetic strategy involves preparing a protected form of 3,5-difluorotyrosine suitable for solid-phase peptide synthesis (SPPS). A chemo-enzymatic process has been used to efficiently prepare fully protected Nα-Fmoc-F₂Y(tBu)-OH. nih.gov This building block can then be incorporated into peptide sequences, which can subsequently be phosphorylated to yield the target phosphopeptide analogue. nih.gov These synthetic analogues serve as critical chemical tools for investigating protein phosphorylation and dephosphorylation, acting as ligands, chemical probes, and starting points for the design of inhibitors. rsc.org

Table 1: Synthetic Approaches for Phosphotyrosine and its Analogues

| Method | Reagents | Application Example | Reference |

|---|---|---|---|

| Inorganic Phosphate (B84403) | POCl₃ or P₂O₅ | Synthesis of O-phospho-3,5-difluorotyrosine | rsc.org |

| Dialkyl Phosphite | CBr₄/HP(O)(OEt)₂/NEt₃ | Preparation of phosphotyrosine mimetics | rsc.org |

Development of Enzyme Inhibitors and Mechanistic Probes

The unique properties of 3,5-difluorotyrosine make it a valuable component in the development of both enzyme inhibitors and mechanistic probes for bioengineering applications. walshmedicalmedia.comnih.gov Its structural similarity to tyrosine allows it to be recognized by enzyme active sites, while its distinct electronic characteristics, conferred by the two fluorine atoms, provide novel functionalities. nih.gov

A significant challenge in profiling the substrate specificity of PTPs using combinatorial peptide libraries is the action of tyrosinase, an enzyme often used in screening assays to chemically tag the tyrosine product for detection. nih.gov Tyrosinase oxidizes the phenol (B47542) side chain of tyrosine, but F₂Y is resistant to this action. nih.govglpbio.com This resistance makes F₂Y an ideal surrogate for tyrosine in such screening platforms, as it prevents the derivatization of non-substrate peptides that may contain tyrosine residues required for binding but are not the site of dephosphorylation. nih.gov Crucially, peptides containing F₂Y exhibit kinetic properties toward PTPs that are very similar to their native tyrosine-containing counterparts, validating their use as functional mimics. nih.govglpbio.com

As a mechanistic probe, the altered physicochemical properties of F₂Y are paramount. The substitution of hydrogen with fluorine atoms lowers the pKa of the phenolic hydroxyl group from approximately 9.9 in tyrosine to 7.2 in F₂Y. nih.gov This change in acidity, along with altered reduction potentials, allows researchers to systematically probe the role of protonation states and electron transfer in enzyme mechanisms without introducing significant steric changes. nih.govrsc.org Fluorinated tyrosines, including F₂Y, have been incorporated into enzymes like ribonucleotide reductase to investigate the formation and reactivity of tyrosyl radicals, which are key intermediates in catalysis. rsc.orgresearchgate.net By replacing the native tyrosine with F₂Y, scientists can modulate the electrochemical properties at a specific site and observe the resulting impact on enzyme activity and radical distribution. rsc.org

Table 2: Physicochemical Properties of Tyrosine and Fluorinated Analogues

| Compound | pKa (Phenolic OH) | E⁰' (V vs NHE at pH 7) | Reference |

|---|---|---|---|

| Tyrosine | 9.9 | 930 | nih.govrsc.org |

| 3,5-Difluorotyrosine | 7.2 | 1040 | nih.govrsc.org |

| 2,3-Difluorotyrosine | 7.7 | 1136 | rsc.org |

Table 3: Comparative Kinetics of Tyr- vs. F₂Y-Containing Peptides for PTP1B

| Peptide Sequence | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| DADE(pY)LIP | 11.2 | 16.8 | 1.5 x 10⁶ | nih.gov |

| DADE(F₂pY)LIP* | 12.5 | 15.5 | 1.2 x 10⁶ | nih.gov |

| TRDI(pY)ETD | 8.5 | 2.5 | 2.9 x 10⁵ | nih.gov |

| TRDI(F₂pY)ETD* | 9.1 | 2.2 | 2.4 x 10⁵ | nih.gov |

*Note: F₂pY represents the phosphorylated form of 3,5-Difluorotyrosine. Kinetic data is illustrative of the principle that F₂Y-containing peptides are good functional mimics of Tyr-containing peptides.

Computational and Theoretical Studies on 3,5 Difluorotyrosine in Biological Systems

Theoretical Prediction of Electrochemical Properties

Computational methods have been instrumental in predicting and understanding the electrochemical characteristics of 3,5-Difluorotyrosine, particularly its reduction potential and pKa. These theoretical predictions are crucial for interpreting experimental data and for the rational design of proteins with tailored functions.

A key focus of theoretical studies has been the determination of the formal reduction potential (E°′) of the 3,5-Difluorotyrosine radical/3,5-Difluorotyrosine (Y-O•/Y-OH) couple within a protein environment. In one such study, square-wave voltammetry was performed on a de novo designed α-helical protein, α3Y, where 3,5-Difluorotyrosine was incorporated at a specific radical site (position 32). nih.gov This experimental setup, combined with theoretical considerations, provided a formal reduction potential of 1026 ± 4 mV versus the normal hydrogen electrode (NHE) at a pH of 5.70 ± 0.02. nih.govnih.gov This value is notably lower, by -30 ± 3 mV, than that of natural tyrosine under the same conditions, a direct consequence of the electron-withdrawing nature of the fluorine substituents. nih.govnih.gov

The pKa of the phenolic hydroxyl group of 3,5-Difluorotyrosine is another critical parameter that is significantly influenced by fluorination and has been a subject of theoretical interest. The pKa of 3,5-Difluorotyrosine is approximately 2.8 units lower than that of tyrosine. bu.edu When incorporated into the α3Y model protein, the apparent pKa of 3,5-Difluorotyrosine was determined to be 8.0 ± 0.1. nih.govnih.govacs.org This is a significant decrease from the apparent pKa of tyrosine in the same protein environment, which is 11.3 ± 0.1. nih.gov

Computational strategies, such as those employing a combination of quantum mechanics and molecular mechanics (QM/MM), have been developed to predict these proton-coupled redox potentials in complex protein environments. nih.gov These methods account for the electrostatic effects of the protein and surrounding water molecules, which are shown to increase the redox potentials by approximately 100-250 mV. nih.govresearchgate.net The calculated relative proton-coupled redox potentials for a series of fluorinated tyrosine derivatives, including 3,5-Difluorotyrosine, in the α3Y protein showed good agreement with experimental values, with a mean unsigned error of 24-34 mV. nih.govresearchgate.net

| Property | Value | Conditions | Protein System |

| Formal Reduction Potential (E°′) | 1026 ± 4 mV | vs. NHE, pH 5.70 ± 0.02 | α3(3,5)F2Y |

| Change in E°′ vs. Tyrosine | -30 ± 3 mV | pH 5.70 ± 0.02 | α3(3,5)F2Y |

| Apparent pKa | 8.0 ± 0.1 | α3(3,5)F2Y | |

| Aqueous pKa | ~7.2 | Free amino acid |

Computational Modeling of Protein Interactions and Reactivity

Computational modeling has been essential in elucidating how the incorporation of 3,5-Difluorotyrosine influences protein interactions and enzymatic reactivity. These models provide a framework for understanding the structural and mechanistic consequences of altering the electronic properties of a key amino acid residue.

Molecular dynamics (MD) simulations and hybrid QM/MM calculations have been employed to study proteins containing 3,5-Difluorotyrosine. bu.edunih.gov Studies on the α3Y protein model revealed that the substitution of tyrosine with 3,5-Difluorotyrosine results in only minor structural changes to the protein scaffold, particularly at pH values below the pKa of the modified residue. nih.govnih.govacs.org This structural integrity is crucial as it allows for the study of electronic effects in isolation from major conformational perturbations. nih.gov

In the context of enzyme mechanisms, computational studies have provided significant insights. For instance, in the enzyme EanB, which is involved in the biosynthesis of ergothioneine, Tyr353 is a key active site residue. bu.edu Computational models suggested that this tyrosine acts as a Lewis acid to protonate the imidazole (B134444) ring of the substrate, hercynine. bu.edu To test this hypothesis, Tyr353 was replaced with 3,5-Difluorotyrosine, which has a lower pKa. bu.edu This substitution led to a ~10-fold increase in the rate of a deuterium (B1214612) exchange reaction, supporting the computational prediction that the protonation step is critical for catalysis. bu.edu

Similarly, in studies of cysteine dioxygenase (CDO), the incorporation of 3,5-Difluorotyrosine at Tyr157 was used to probe the mechanism of Cys-Tyr cofactor biogenesis. osti.gov This substitution effectively trapped the enzyme in an uncrosslinked state. osti.gov Computational studies based on the crystal structure of this uncrosslinked F2-Tyr157 CDO complex suggested that the active site cysteine (Cys93), rather than Tyr157, is the initial site of oxidation during cofactor formation. osti.gov This finding, supported by computational modeling, has led to a revised mechanistic proposal for this important post-translational modification. osti.gov

Furthermore, computational models have been used to understand the reactivity of tyrosyl radicals in various protein contexts. The fluorine substituents on 3,5-Difluorotyrosine alter the electron spin density distribution in the tyrosyl radical, which can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govsci-hub.se Computational simulations of the EPR spectra are essential for interpreting these experimental results and confirming the location of the radical within the protein. sci-hub.se

Q & A

Basic Research Questions

Q. How is 3,5-difluorotyrosine (3,5-F2Y) synthesized and incorporated into proteins for structural studies?

- 3,5-F2Y is enzymatically synthesized via tyrosine phenol-lyase (TPL) using 2,6-difluorophenol as a precursor, achieving >85% yield. Site-specific incorporation into proteins (e.g., α3X model systems) is achieved using amber stop codon suppression and evolved aminoacyl-tRNA synthetases (e.g., FnY-RS) in E. coli BL21(DE3). Expression is optimized at 2.0 mM 3,5-F2Y in 2x YT media, with yields of ~3 mg/L .

Q. What structural and spectroscopic properties characterize 3,5-F2Y in model proteins like α3X?

- α3X proteins with 3,5-F2Y at position 32 maintain structural stability (highly helical) across pH 4.5–10. UV-Vis and fluorescence spectra reveal sensitivity to the redox microenvironment. The ε280 value for α3W (a reference) is 5690 M⁻¹cm⁻¹, used for concentration determination .

Q. How does fluorination affect tyrosine's pKa and redox behavior in solution?

- Fluorination lowers the pKa of the phenolic hydroxyl group compared to native tyrosine (Y). For 3,5-F2Y in α3X, the Y-O⁻/Y-OH pKa is 8.0 ± 0.1, influencing proton-coupled electron transfer (PCET) thermodynamics. Solution-phase voltammetry shows irreversible behavior due to radical dimerization, complicating direct thermodynamic measurements .

Advanced Research Questions

Q. How is the formal reduction potential (E°′) of 3,5-F2Y determined in structured proteins?

- Square-wave voltammetry (SWV) on α3(3,5)F2Y yields E°′(Y-O•/Y-OH) of 1026 ± 4 mV vs. NHE (pH 5.7), demonstrating a 30 ± 3 mV reduction compared to native Y. This reflects the electron-withdrawing effect of fluorine substituents. The α3X system minimizes radical side reactions, enabling reversible voltammograms and accurate thermodynamic data .

Q. What discrepancies exist between protein-embedded and solution-phase redox potentials for fluorinated tyrosines?

- Solution-phase Epeak values (from irreversible voltammetry) differ significantly from protein E°′ due to radical instability and dimerization in solution. For example, α3(3,5)F2Y’s E°′ (1026 mV) contrasts with solution-derived peaks, highlighting the importance of structured environments for reliable measurements .

Q. How do fluorotyrosines inform radical transfer mechanisms in enzymes like E. coli ribonucleotide reductase (RNR)?

- In RNR, 3,5-F2Y substitutions at residues Y356 or Y731 alter radical equilibria during multistep PCET. SWV-derived E°′ values predict thermodynamic gradients in radical pathways. For instance, ΔE°′ between 3,5-F2Y and Y in α3X (-30 mV) aligns with RNR studies showing preferential radical stabilization at specific pathway nodes .

Q. What experimental challenges arise when studying high-potential redox systems like 3,5-F2Y?

- Electrode passivation, solvent oxidation (>1.0 V vs. NHE), and protein denaturation complicate voltammetry. The α3X system circumvents these via a stable, low-dielectric environment and SWV’s sensitivity to buried redox sites. Irreversible solution measurements also fail to capture true E°′ due to radical side reactions .

Q. Can fluorotyrosines resolve thermodynamic landscapes in engineered electron transfer pathways?

- Yes. For example, α3(2,3,5)F3Y (ΔE°′ = -120 mV vs. Y) thermodynamically blocks radical transfer in RNR, validating pathway predictions. Fluorination provides a tunable tool to perturb E°′ and pKa, enabling precise mapping of PCET energetics in enzymes .

Methodological Insights

- Protein Expression & Purification : Use nickel affinity chromatography followed by thrombin cleavage and HPLC for α3(3,5)F2Y purification. Monitor SDS-PAGE for expression efficiency (~10% suppression) and avoid toxicity by limiting 3,5-F2Y exposure .

- Voltammetry : Employ SWV over cyclic voltammetry for α3X systems, as it enhances sensitivity to buried redox sites. Use iR compensation and argon-degassed buffers to minimize artifacts .

- Thermodynamic Modeling : Combine α3X-derived E°′ values with Marcus theory to predict radical transfer rates in enzymes. For RNR, ΔE°′ > 50 mV between pathway residues ensures unidirectional radical flow .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.